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For Researchers, Scientists, and Drug Development Professionals

Thioformyl compounds, characterized by the presence of a C=S double bond, are a versatile

class of reagents and intermediates in fine organic synthesis. Their unique reactivity has led to

their application in a wide array of chemical transformations, enabling the construction of

complex molecules, including pharmaceuticals and other biologically active compounds. This

document provides detailed application notes and protocols for several key synthetic methods

involving thioformyl compounds.

Thioformylation of Amines using O-Ethyl
Thioformate
O-Ethyl thioformate is a convenient and effective reagent for the thioformylation of primary

and secondary amines to afford the corresponding thioformamides. Thioformamides are

important structural motifs in medicinal chemistry and serve as versatile intermediates for the

synthesis of various nitrogen- and sulfur-containing heterocycles.

Application Note:
The reaction proceeds smoothly under mild conditions and tolerates a wide range of functional

groups on the amine substrate. Both aromatic and aliphatic amines, including sterically

hindered ones, can be efficiently thioformylated. The use of O-ethyl thioformate, which can be
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prepared in high yield and purity, offers a significant advantage over other methods that may

employ more hazardous or less stable reagents.

Experimental Protocol: Synthesis of O-Ethyl
Thioformate and its Use in Thioformylation
Part A: Synthesis of O-Ethyl Thioformate

A robust and scalable procedure for the synthesis of O-ethyl thioformate involves the reaction

of triethyl orthoformate with hydrogen sulfide in the presence of a catalytic amount of sulfuric

acid. This method provides the desired product in high yield and purity.

Procedure:

To a pressure vessel, add triethyl orthoformate and a catalytic amount of concentrated

sulfuric acid (approximately 1 mol% relative to triethyl orthoformate).

Seal the vessel and introduce hydrogen sulfide gas to a pressure of 2-3 bar.

Stir the reaction mixture at room temperature. The consumption of hydrogen sulfide can be

monitored by the pressure drop. Maintain the pressure by periodically adding more hydrogen

sulfide.

Upon completion of the reaction (indicated by the cessation of hydrogen sulfide uptake),

carefully vent the excess hydrogen sulfide through a scrubber containing aqueous sodium

hypochlorite and sodium hydroxide.

The crude product, a solution of O-ethyl thioformate in ethanol, can be used directly for

thioformylation reactions.

For the isolation of neat O-ethyl thioformate, the crude solution is washed with saturated

aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and distilled to

afford the pure product as a yellow oil. An overall yield of 83% can be expected.

Part B: General Procedure for the Thioformylation of Amines

Using Ethanolic O-Ethyl Thioformate:
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To a solution of the crude ethanolic O-ethyl thioformate (typically ~40-50 wt%), add the

amine (1 equivalent) under a nitrogen atmosphere.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired

thioformamide.

Using Neat O-Ethyl Thioformate:

In a flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and neat O-ethyl

thioformate (1.5-3 equivalents) in a suitable solvent such as acetonitrile.

Add a catalytic amount of sulfuric acid (e.g., 3 mol%).

Stir the mixture at room temperature for the time required for complete conversion (typically

a few hours).

After the reaction is complete, quench with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Quantitative Data:
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Amine Substrate Product Yield (%)

Aniline N-Phenylthioformamide >95

4-Methoxyaniline
N-(4-

Methoxyphenyl)thioformamide
98

4-Nitroaniline
N-(4-

Nitrophenyl)thioformamide
92

Benzylamine N-Benzylthioformamide 96

Cyclohexylamine N-Cyclohexylthioformamide 94

Dibenzylamine N,N-Dibenzylthioformamide 85

1-Adamantylamine N-(1-Adamantyl)thioformamide 99

Continuous Flow Thia-Diels-Alder Reactions of
Photochemically Generated Thioaldehydes
Thioaldehydes are highly reactive species that readily undergo dimerization or polymerization.

Their transient nature can be harnessed in fine organic synthesis by generating them in situ

and immediately trapping them with a suitable reaction partner. A powerful application of this

strategy is the thia-Diels-Alder reaction, which provides access to valuable sulfur-containing

six-membered rings. The use of continuous flow photochemistry offers precise control over

reaction parameters and enables the safe and efficient generation and utilization of these

unstable intermediates.

Application Note:
The photochemical generation of thioaldehydes from phenacyl sulfides followed by their in-situ

trapping in a thia-Diels-Alder reaction can be effectively performed in a continuous flow setup.

This methodology allows for excellent control over irradiation time, temperature, and

stoichiometry, leading to higher yields and purities of the cycloadducts compared to batch

processes. The continuous flow approach also enhances safety by minimizing the

accumulation of reactive intermediates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow Diagram:

Reactant Solution:
Phenacyl Sulfide (1 equiv)

Diene (3-10 equiv)
in Dichloromethane (0.01 M)

Syringe Pump
Photochemical Flow Reactor
(e.g., FEP tubing, UV lamp)

-10 °C

Controlled Flow Rate
(determines residence time) Product Collection Purification

(Flash Chromatography)

Click to download full resolution via product page

Caption: Workflow for the continuous flow synthesis of 2H-thiopyrans.

Experimental Protocol:
General Procedure for Continuous Flow Thia-Diels-Alder Reaction:

Prepare a solution of the phenacyl sulfide (1 equivalent) and the diene (3-10 equivalents) in

degassed dichloromethane to a final concentration of 0.01 M.

Set up the continuous flow reactor, which typically consists of a syringe pump, a length of

transparent tubing (e.g., FEP) coiled around a UV light source, and a cooling bath to

maintain the desired temperature (e.g., -10 °C).

Flush the reactor system with the solvent (dichloromethane).

Pump the reactant solution through the reactor at a flow rate calculated to achieve the

desired residence time (typically 30-40 minutes).

Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) as it flows

through the tubing.

Collect the product solution at the outlet of the reactor.

After all the reactant solution has been passed through the reactor, flush the system with

additional solvent.

Combine the collected fractions and remove the solvent under reduced pressure.
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Determine the regio- and diastereomeric ratios of the crude product by ¹H NMR

spectroscopy.

Purify the crude product by flash column chromatography on silica gel to afford the desired

3,6-dihydro-2H-thiopyran derivatives.

Quantitative Data:
Thioaldehyde
Precursor
(Phenacyl
Sulfide)

Diene Product(s) Yield (%)
Regioselectivit
y

Phenylacetylsulfi

de

2,3-Dimethyl-1,3-

butadiene

4,5-Dimethyl-2-

phenyl-3,6-

dihydro-2H-

thiopyran

95 N/A

4-Methoxy-

phenylacetylsulfi

de

Isoprene

2-(4-

Methoxyphenyl)-

4-methyl-3,6-

dihydro-2H-

thiopyran & 2-(4-

Methoxyphenyl)-

5-methyl-3,6-

dihydro-2H-

thiopyran

88 70:30

4-Chloro-

phenylacetylsulfi

de

(E)-1-Methoxy-

1,3-butadiene

2-(4-

Chlorophenyl)-3-

methoxy-3,6-

dihydro-2H-

thiopyran

75 80:20 (endo/exo)

Thiophen-2-yl-

acetylsulfide
Cyclopentadiene Bicyclic adduct 92 >95:5 (exo/endo)
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Rhodium-Catalyzed Thioformylation of Terminal
Acetylenes
The transition metal-catalyzed thioformylation of alkynes is a powerful method for the

synthesis of β-thio-α,β-unsaturated aldehydes. These compounds are valuable building blocks

in organic synthesis due to the presence of multiple functional groups. Rhodium complexes

have been shown to be particularly effective catalysts for this transformation.

Application Note:
Rhodium(I) complexes, such as RhH(CO)(PPh₃)₃, catalyze the highly regioselective

thioformylation of terminal acetylenes with thiols and carbon monoxide. The formyl group is

introduced at the terminal carbon, while the thioether group is added to the internal carbon of

the alkyne. The reaction generally proceeds in good yields and can be applied to a variety of

terminal acetylenes and aromatic thiols.

Reaction Scheme Diagram:

Reactants

Product

R-C≡CH

Rh(I) Catalyst
(e.g., RhH(CO)(PPh₃)₃)

CH₃CN, 120 °C, 3 MPa CO
Ar-SH

CO

R(ArS)C=CH(CHO)

Click to download full resolution via product page

Caption: Rhodium-catalyzed thioformylation of a terminal acetylene.

Experimental Protocol:
General Procedure for Rhodium-Catalyzed Thioformylation of Acetylenes:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b1219250?utm_src=pdf-body
https://www.benchchem.com/product/b1219250?utm_src=pdf-body
https://www.benchchem.com/product/b1219250?utm_src=pdf-body
https://www.benchchem.com/product/b1219250?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219250?utm_src=pdf-body
https://www.benchchem.com/product/b1219250?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a high-pressure autoclave equipped with a magnetic stir bar, place the rhodium(I) catalyst

(e.g., RhH(CO)(PPh₃)₃, 1-2 mol%).

Add the terminal acetylene (1 equivalent), the thiol (1.1 equivalents), and the solvent (e.g.,

acetonitrile).

Seal the autoclave, flush it with carbon monoxide several times, and then pressurize it with

carbon monoxide to the desired pressure (e.g., 3 MPa).

Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required

time (typically 5-15 hours).

After cooling the autoclave to room temperature, carefully vent the excess carbon monoxide.

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced

pressure.

Purify the residue by flash column chromatography on silica gel to obtain the β-thio-α,β-

unsaturated aldehyde.

Quantitative Data:
Acetylene Thiol Product Yield (%) E/Z Ratio

1-Octyne Thiophenol

2-

(Phenylthio)non-

2-enal

85 69:31

Phenylacetylene Thiophenol

3-Phenyl-2-

(phenylthio)prop

enal

78 75:25

1-Hexyne
4-

Methylthiophenol

2-(p-

Tolylthio)hept-2-

enal

82 72:28

Cyclohexylacetyl

ene
Thiophenol

3-Cyclohexyl-2-

(phenylthio)prop

enal

75 65:35
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Photoredox-Catalyzed Thioformylation of Terminal
Alkynes
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis,

enabling the development of novel transformations under mild reaction conditions. One such

application is the thioformylation of terminal alkynes using nitromethane as a formyl anion

equivalent.

Application Note:
This method provides access to (E)-1,2-difunctionalized acrylaldehydes through a photoredox-

catalyzed radical process. The reaction is typically carried out at room temperature under

visible light irradiation, using a suitable photocatalyst. This approach offers a new route to α-

alkyl/aryl aldehydes and demonstrates the utility of nitromethane as a C1 building block.

Proposed Mechanistic Pathway Diagram:
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Photocatalytic Cycle

Photocatalyst

Photocatalyst*

hv

ArSH

SET

CH₃NO₂
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Visible Light

ArS•

R-C≡CH

Radical Addition

R(ArS)C=CH•

•CH₂NO₂

Radical Coupling

R(ArS)C=CH-CH₂NO₂

R(ArS)C=CH-CHO

Nef-type reaction

Click to download full resolution via product page

Caption: Proposed pathway for photoredox-catalyzed thioformylation.
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Experimental Protocol:
General Procedure for Photoredox-Catalyzed Thioformylation:

To a reaction vessel, add the terminal alkyne (1 equivalent), the thiol (1.2 equivalents), the

photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a suitable solvent (e.g.,

DMSO).

Add nitromethane (3-5 equivalents) to the mixture.

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room

temperature with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:
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Alkyne Thiol Product Yield (%)

Phenylacetylene Thiophenol
(E)-3-Phenyl-2-

(phenylthio)propenal
85

4-Ethynyltoluene Thiophenol
(E)-3-(p-Tolyl)-2-

(phenylthio)propenal
82

1-Octyne 4-Chlorothiophenol

(E)-2-((4-

Chlorophenyl)thio)non

-2-enal

78

1-Ethynylcyclohexene Thiophenol

(E)-3-(Cyclohex-1-en-

1-yl)-2-

(phenylthio)propenal

75

Solid-Phase Synthesis of N-Thioformyl Peptides
The introduction of thioamides into peptides can confer unique structural and biological

properties. A convenient method for the synthesis of N-thioformyl peptides involves the

coupling of a resin-bound amine with an amino thioacid in the presence of an isonitrile. This

approach is compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Application Note:
This method allows for the iterative synthesis of peptides containing N-thioformyl linkages.

The coupling reaction is generally efficient and proceeds under mild conditions. The presumed

mechanism involves the formation of a thio-formimidate carboxylate mixed anhydride

intermediate, which is then intercepted by the amine.

Experimental Workflow Diagram:
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Resin-bound Amino Acid
(Fmoc-protected)

Fmoc Deprotection
(Piperidine in DMF)

Washing
(DMF, DCM, MeOH)

Coupling:
Amino Thioacid

Isonitrile
(e.g., in CHCl₃ or DMF)

Washing
(DMF, DCM, MeOH)

Repeat for next
amino acid

Continue SPPS

Cleavage from Resin
(e.g., TFA cocktail)

Final Step

Click to download full resolution via product page

Caption: Solid-phase synthesis of an N-thioformyl peptide.

Experimental Protocol:
General Procedure for Solid-Phase Synthesis of N-Thioformyl Peptides:

Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-

dimethylformamide (DMF) in a peptide synthesis vessel.

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified

time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus.

Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to

remove excess reagents.

Coupling:

Dissolve the Fmoc-protected amino thioacid (e.g., 2-3 equivalents) in a suitable solvent

(e.g., chloroform or DMF).

Add the isonitrile (e.g., tert-butyl isonitrile, 2-3 equivalents) to the solution.

Add this coupling solution to the resin.

Agitate the mixture at room temperature for the required coupling time (typically a few

hours).

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
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Washing: After complete coupling, wash the resin as described in step 3.

Iteration: Repeat the deprotection, washing, and coupling steps for each subsequent amino

acid in the peptide sequence.

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection.

Then, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water,

2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain

protecting groups.

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final

product.

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Quantitative Data:
Peptide Sequence (Resin-bound amine +
Amino thioacid)

Coupling Yield (%)

H-Gly-Resin + Fmoc-Ala-SH >95

H-Leu-Resin + Fmoc-Phe-SH ~90

H-Val-Ala-Resin + Fmoc-Pro-SH >95

H-Phe-Gly-Resin + Fmoc-Met-SH ~88

To cite this document: BenchChem. [Applications of Thioformyl Compounds in Fine Organic
Synthesis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219250#application-of-thioformyl-compounds-in-
fine-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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